3-Fluorophenylboronic acid
Overview
Description
3-Fluorophenylboronic acid (3-FPBA) is an important organoboron compound used in organic synthesis and as an intermediate in the production of drugs, dyes, and other compounds. It is a highly reactive, colorless solid with a molecular formula of C6H5BF2O2. 3-FPBA is a versatile reagent with a wide range of applications in organic synthesis, including the synthesis of a range of drug molecules. It can also be used in the synthesis of a variety of organic compounds, such as polymers, dyes, and pharmaceuticals.
Scientific Research Applications
Spectroscopic Studies
3-Fluorophenylboronic acid has been a subject of interest in spectroscopic studies. Piergies et al. (2013) conducted systematic spectroscopic studies using Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) on fluoro analogues of phenylboronic acids, including this compound. They performed density functional theory (DFT) calculations to produce an extensive table of vibrational spectra, which helped in understanding the adsorption modes of phenylboronic acid isomers (Piergies et al., 2013).
Antifungal Activity
Borys et al. (2019) found that 2-formylphenylboronic acid and its fluoro-isomeric forms, including 4-fluoro-2-formylphenylboronic acid, demonstrated significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. The study highlighted the importance of tautomeric equilibrium and the position of the fluorine substituent in antifungal activity (Borys et al., 2019).
Glucose Sensing
Huang et al. (2013) explored the use of phenylboronic acid derivatives, including this compound, in glucose sensing. They used an amphiphilic monoboronic acid with a hydrophobic pyrene fluorophore for ratiometric fluorescent sensing of glucose in aqueous solutions. The study demonstrated improved selectivity for glucose over other sugars (Huang et al., 2013).
Structural and Electronic Properties
Karabacak et al. (2015) conducted a study on this compound, focusing on its spectroscopic, structural, electronic, and thermodynamical properties. They used both experimental techniques and theoretical methods like DFT calculations for their analysis, providing insights into the molecule's behavior in different conditions (Karabacak et al., 2015).
Kinetic Reactivity Studies
Watanabe et al. (2013) investigated the kinetic reactivity of this compound with diols. Their study provided insights into the relative reactivities of different forms of boronic acids, which is crucial for understanding their behavior in various chemical reactions (Watanabe et al., 2013).
Holographic Glucose Sensors
Kabilan et al. (2005) developed holographic sensor systems for detecting glucose concentrations using hydrogels containing phenylboronic acid derivatives. This novel approach provided a way to quantify glucose concentration through color shifts in the hologram, highlighting the potential of this compound in biosensing technologies (Kabilan et al., 2005).
Photonic Crystal Glucose-Sensing
Alexeev et al. (2004) focused on improving photonic crystal glucose-sensing materials using boronic acid derivatives, including this compound. Their work aimed at noninvasive monitoring of glucose, demonstrating the application potential of these materials in medical diagnostics (Alexeev et al., 2004).
Mechanism of Action
Target of Action
3-Fluorophenylboronic acid is primarily used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . It is also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . Therefore, its primary targets are these chemical structures and the leukotriene B4 receptors.
Mode of Action
The compound interacts with its targets through palladium-catalyzed cross-couplings . This process involves the formation of a new bond between the this compound and the target molecule, resulting in the creation of the desired compound .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The compound participates in this pathway as a boron reagent, contributing to the formation of new chemical structures .
Pharmacokinetics
It is known that the compound has low cytotoxicity and good hemocompatibility .
Result of Action
The result of the action of this compound is the formation of novel liquid crystalline fluorobiphenylcyclohexenes, difluoroterphenyls , and potent leukotriene B4 receptor agonists . These compounds have various applications in the field of chemistry and pharmacology.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates requires specific conditions for optimal performance . Furthermore, the compound should be stored in a dark place and sealed in dry conditions at room temperature to maintain its stability and efficacy.
Safety and Hazards
When handling 3-Fluorophenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Future Directions
The glucose-sensitive self-adjusting drug delivery system simulates the physiological model of the human pancreas-secreting insulin and then precisely regulates the release of hypoglycemic drugs and controls the blood sugar . This has good application prospects in the treatment of diabetes . The glucose-sensitive polymer carrier based on PBA has the advantages of better stability, long-term storage, and reversible glucose response . Therefore, it has become a research hotspot in recent years and has been developed very rapidly .
Biochemical Analysis
Biochemical Properties
3-Fluorophenylboronic acid is known to interact with various biomolecules. It has been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . This suggests that this compound may interact with enzymes and proteins involved in the leukotriene B4 pathway.
Cellular Effects
For instance, phenylboronic acid-functionalized polyion complex micelles have been used for the delivery of cholesterol-modified siRNA, demonstrating the potential of boronic acids in influencing cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role in Suzuki-Miyaura coupling reactions . In these reactions, this compound participates in transmetalation, a process where it transfers a nucleophilic organic group from boron to palladium .
Properties
IUPAC Name |
(3-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXQDJCZSVHEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370069 | |
Record name | 3-Fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-35-4 | |
Record name | 3-Fluorophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorphenylboric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Boronic acid, B-(3-fluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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